molecular formula C18H18N2O8 B12094516 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-alpha-methyluridine

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-3'-C-alpha-methyluridine

Cat. No.: B12094516
M. Wt: 390.3 g/mol
InChI Key: JFZOFEFCYXDHAN-UHFFFAOYSA-N
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Description

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is a nucleoside analog used primarily for nucleoside and nucleic acid modifications. It has a molecular formula of C19H20N2O7 and a molecular weight of 388.37 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine typically involves the reaction of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-C-Methyl-D-ribofuranose with uracil . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs.

Scientific Research Applications

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine has several scientific research applications, including:

    Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.

    Biology: Employed in the study of nucleic acid interactions and modifications.

    Industry: Utilized in the production of nucleic acid-based products and materials.

Mechanism of Action

The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine involves its incorporation into nucleic acids, leading to modifications that can affect various biological processes. The molecular targets and pathways involved include interactions with enzymes responsible for nucleic acid synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine
  • 9-(2-O-Acetyl-5-O-benzoyl-3-deoxy-3-alpha-C-methyl-beta-D-ribofuranosyl)-6-chloro-9H-purine

Uniqueness

2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-alpha-methyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it particularly useful for nucleoside and nucleic acid modifications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H18N2O8

Molecular Weight

390.3 g/mol

IUPAC Name

[4-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)-3-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C18H18N2O8/c1-10-12(9-26-16(22)11-5-3-2-4-6-11)27-15(14(10)28-18(24)25)20-8-7-13(21)19-17(20)23/h2-8,10,12,14-15H,9H2,1H3,(H,24,25)(H,19,21,23)

InChI Key

JFZOFEFCYXDHAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1OC(=O)O)N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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